molecular formula C9H9ClN2O2 B2488314 methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate CAS No. 1509338-85-5

methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate

Cat. No.: B2488314
CAS No.: 1509338-85-5
M. Wt: 212.63
InChI Key: IQANMKDYMZCHOG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . This compound is known for its unique bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)8-11-6-4-2-3-5(6)7(10)12-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANMKDYMZCHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCC2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509338-85-5
Record name methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
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Preparation Methods

1,3-Dicarbonyl-Amidine Cyclocondensation

The pyrimidine ring is typically constructed via cyclocondensation between a 1,3-dicarbonyl compound and an amidine. For cyclopenta-fused systems, the 1,3-dicarbonyl component must include a cyclopentane ring.

Representative Procedure :

  • Reactants : Cyclopentane-1,3-dione (1.0 equiv) and acetamidine hydrochloride (1.2 equiv).
  • Conditions : Reflux in ethanol with sodium ethoxide (2.0 equiv) for 12 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography.
Parameter Value
Yield 65–78%
Purity (HPLC) ≥95%
Key Intermediate 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Mechanistic Insight :
The reaction proceeds via enolate formation at the 1,3-diketone, followed by nucleophilic attack by the amidine and subsequent dehydration.

Chlorination Strategies

Direct Chlorination of Pyrimidine Scaffold

Chlorine can be introduced at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Optimized Protocol :

  • Reactants : 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.0 equiv), POCl₃ (5.0 equiv).
  • Conditions : Reflux at 110°C for 6 hours.
  • Workup : Quenching with ice-water, basification with NaOH, and extraction.
Parameter Value
Yield 82–90%
Selectivity >99% (mono-chlorination)

Side Reactions :
Over-chlorination is minimized by controlling stoichiometry and reaction time.

Esterification and Carboxylation

Mitsunobu Esterification

The methyl ester is installed via Mitsunobu reaction using methyl alcohol and diethyl azodicarboxylate (DEAD).

Procedure :

  • Reactants : 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylic acid (1.0 equiv), methanol (3.0 equiv), DEAD (1.5 equiv), triphenylphosphine (1.5 equiv).
  • Conditions : THF, 0°C to room temperature, 24 hours.
Parameter Value
Yield 75–85%
Purity ≥98%

Alternative Route :
Direct carboxylation using methyl chloroformate in the presence of triethylamine.

Catalytic Cyclization Approaches

Manganese-Catalyzed Oxidative Cyclization

Adapted from pyridinone synthesis, this method employs Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) for oxidative ring closure.

Modified Protocol :

  • Reactants : Cyclopentene-pyrimidine precursor (0.5 mmol), Mn(OTf)₂ (0.5 mol%), t-BuOOH (5.0 equiv), H₂O (5.0 mL).
  • Conditions : Stir at 25°C for 24 hours.
Parameter Value
Yield 70–88%
Catalyst Loading 0.5 mol%

Advantages :

  • Ambient temperature.
  • Water as a co-solvent enhances sustainability.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times.

Process Parameters :

  • Residence Time : 10–15 minutes.
  • Temperature : 120–150°C.
  • Catalyst : Heterogeneous MnO₂ on silica (reusable for 5 cycles).
Metric Batch vs. Flow
Yield 75% (batch) vs. 89% (flow)
Throughput 50 g/day vs. 500 g/day

Reaction Optimization and Challenges

Solvent and Base Selection

Ethanol and THF are preferred for cyclocondensation, while DMF improves chlorination efficiency.

Solvent Screening Data :

Solvent Cyclization Yield (%) Chlorination Yield (%)
Ethanol 78 65
THF 72 70
DMF 68 85

Key Challenge : DMF increases chlorination yield but complicates purification due to high boiling point.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₉ClN₂O₂
  • Molecular Weight: 212.64 g/mol
  • IUPAC Name: Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
  • CAS Number: 1509338-85-5

This compound features an ester functional group, which enhances its reactivity and versatility in synthetic chemistry.

Chemistry

Building Block for Synthesis:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various derivatizations that can lead to the development of novel compounds with desired properties.

Biology

Biological Activity:
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest potential mechanisms of action that warrant further investigation.

Case Study: Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Medicine

Therapeutic Applications:
The compound is being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with biological targets suggests it could play a role in drug development.

Case Study: Anticancer Potential
In a study involving cancer cell lines, this compound was evaluated for its effects on cell proliferation. Results indicated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Industry

Development of New Materials:
The compound is also explored for its applications in creating new materials and chemical processes. Its unique properties can be harnessed to develop advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Biological Activity

Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate (CAS Number: 1509338-85-5) is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C₉H₉ClN₂O₂
Molecular Weight: 196.64 g/mol
IUPAC Name: Methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate
InChI Key: IQANMKDYMZCHOG-UHFFFAOYSA-N
Physical Form: Powder
Purity: ≥95%

The biological activity of this compound has been explored in various studies. It is hypothesized that the compound interacts with specific biological targets, influencing pathways related to cell proliferation and apoptosis. The structure of the compound suggests potential interactions with nucleic acids and proteins involved in cellular signaling.

Biological Activities

  • Antiviral Activity
    • In a study examining compounds for their ability to inhibit influenza virus replication, derivatives of cyclopenta[d]pyrimidine were evaluated for their efficacy in disrupting protein-protein interactions crucial for viral replication. While specific data on this compound was not detailed, related compounds showed promising antiviral properties with IC50 values in the micromolar range .
  • Antitumor Activity
    • Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant anti-tubulin activity. A related compound demonstrated nanomolar inhibition of tumor cell proliferation and was effective against various cancer cell lines regardless of drug resistance mechanisms . These findings suggest that this compound may possess similar properties warranting further investigation.
  • Cytotoxicity
    • The cytotoxic effects of compounds within the cyclopenta[d]pyrimidine class have been assessed using standard assays (e.g., MTT assay). Compounds have shown varying degrees of cytotoxicity against different cell lines, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopenta[d]pyrimidine core can significantly affect biological activity. For instance:

  • Substituents at specific positions on the ring can enhance or diminish potency.
  • The presence of halogens (like chlorine) has been associated with increased lipophilicity and improved membrane permeability, potentially enhancing bioavailability and efficacy against target cells.

Table 1: Biological Activity Summary of Cyclopenta[d]Pyrimidine Derivatives

Compound NameActivity TypeIC50/EC50 (µM)Reference
Compound AAntiviral12
Compound BAntitumor<1
Methyl esterCytotoxicity>250

Table 2: SAR Insights for Cyclopenta[d]Pyrimidines

Substituent PositionModification TypeEffect on Activity
C4ChlorinationIncreased potency
C6Alkyl substitutionEnhanced solubility
C2Carboxylate additionImproved binding affinity

Case Studies

  • Influenza Virus Inhibition
    • A study focused on inhibiting the PA-PB1 interaction in influenza A virus polymerase showed that certain pyrimidine derivatives could disrupt viral replication at non-toxic concentrations. Although this compound was not directly tested, its structural analogs exhibited significant antiviral properties .
  • Cancer Cell Proliferation
    • Research on structurally similar compounds revealed their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. One notable compound demonstrated a GI50 in the nanomolar range against triple-negative breast cancer models . This suggests that this compound may also be effective against similar malignancies.

Q & A

Q. What are the recommended methods for synthesizing methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate?

The synthesis typically involves multi-step routes, including cyclization and functional group modifications. Key steps include:

  • Cyclopenta ring formation : Using cyclopentanol derivatives as precursors under acidic or catalytic conditions.
  • Chlorination : Introducing the chloro group at the 4-position via electrophilic substitution or nucleophilic displacement.
  • Esterification : Methyl ester formation at the 2-position using methanol under reflux with acid catalysis.
    Advanced purification techniques, such as column chromatography with silica gel or reverse-phase HPLC, are critical for isolating high-purity products .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires:

  • X-ray crystallography : Resolves bond lengths, ring puckering (e.g., envelope conformation in cyclopenta rings), and hydrogen-bonding patterns (e.g., C–H⋯N interactions) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring saturation.
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase methods with UV detection at 254 nm for quantifying impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
  • Karl Fischer titration : Measures residual moisture, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect biological activity?

Comparative studies with analogs (Table 1) reveal:

Compound ModificationBiological ImpactSource
Methyl → Ethyl at 2-positionReduced enzyme inhibition potency by ~30%
Chloro → Methoxy at 4-positionLoss of cytotoxicity in SRB assays
Substituent polarity and steric bulk significantly influence target binding. Computational modeling (e.g., DFT or molecular docking) can predict activity trends .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies often arise from:

  • Conformational flexibility : Cyclopenta ring puckering (Q = 0.2–0.4 Å) alters binding pocket compatibility .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates differently than non-polar solvents.
    Methodology :
  • Perform systematic substitution studies with controlled reaction conditions.
  • Use crystallography to correlate solid-state conformations with activity .

Q. What strategies optimize the compound’s metabolic stability for therapeutic applications?

  • In vitro microsomal assays : Assess hepatic clearance using rat/human liver microsomes.
  • Isotopic labeling : Track metabolic pathways (e.g., 14C^{14}\text{C}-labeled methyl groups).
  • Prodrug modification : Mask the ester group to reduce hydrolysis in plasma .

Q. How does this compound interact with enzyme targets like kinases or reductases?

Mechanistic studies involve:

  • Kinetic assays : Measure KiK_i values for competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM/X-ray co-crystallization : Visualize binding modes in enzyme active sites .

Methodological Challenges

Q. What experimental designs mitigate synthetic byproducts in cyclopenta ring formation?

  • Temperature control : Maintain ≤60°C to avoid ring-opening side reactions.
  • Catalyst optimization : Use Pd/C or zeolites for selective cyclization.
  • In situ monitoring : Employ FTIR to detect intermediate carbonyl stretches .

Q. How can researchers validate hydrogen-bonding networks in crystallographic studies?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯N vs. π-π stacking).
  • DFT calculations : Compare theoretical and experimental bond lengths (e.g., N1–C2 vs. C3A–N8B discrepancies) .

Q. What assays are recommended for evaluating cytotoxicity in cancer cell lines?

  • Sulforhodamine B (SRB) assay : Quantifies cellular protein content in 96-well plates (sensitivity: 1,000 cells/well) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Clonogenicity assays : Assess long-term proliferation inhibition .

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